molecular formula C4H6F3NO B1349466 4,4,4-Trifluorobutanamide CAS No. 461-34-7

4,4,4-Trifluorobutanamide

Cat. No. B1349466
CAS RN: 461-34-7
M. Wt: 141.09 g/mol
InChI Key: RRIHBAAFBONJDL-UHFFFAOYSA-N
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Scientific Research Applications

Synthesis and Characterization

4,4,4-Trifluorobutanamide and its derivatives are often synthesized for various research applications. For instance, N-(2-Chloro-5-cyanophenyl)-4,4,4-trifluorobutanamide was synthesized and characterized using a range of analytical techniques including IR, 1H-NMR, 13C-NMR, LC-MS, and CHN analysis. This synthesis process highlights the compound's relevance in chemical research and its potential for further applications in material sciences or pharmaceuticals (Manojkumar et al., 2013).

Hydroformylation Studies

In the realm of organic synthesis, 4,4,4-trifluorobutanal, a derivative of 4,4,4-Trifluorobutanamide, was successfully synthesized through Rh-catalyzed hydroformylation of 3,3,3-trifluoropropene. This study underscores the compound's utility in catalytic processes, potentially paving the way for its application in the production of more complex organic compounds (Ohtsuka et al., 2014).

Medicinal Chemistry

The trifluoromethyl group, closely related to 4,4,4-Trifluorobutanamide, is significant in medicinal chemistry. It's utilized in a range of pharmaceuticals, including analgesics, anesthetics, cardiovascular drugs, and more. The review by Jeschke, Baston, & Leroux (2007) delves into the application areas of trifluoromethylated pharmaceuticals, highlighting the profound influence of fluorine atoms in life science-oriented research (Jeschke et al., 2007).

Bioorthogonal Chemistry

In a study on bioorthogonal chemistry, a cancer-imaging probe containing a trifluoroborate, related to 4,4,4-Trifluorobutanamide, was used to trigger pyroptosis selectively in tumour cells in mice. This innovative approach in chemical biology underscores the compound's potential in enhancing antitumour immunity and medical imaging applications (Wang et al., 2020).

Safety And Hazards

Future Directions

The future directions for 4,4,4-Trifluorobutanamide are not explicitly mentioned in the retrieved papers. However, given its utility as a research chemical1, it could potentially be used in a variety of research applications.


Please note that this information is based on the available resources and there might be additional information in other resources. Always handle chemicals with appropriate safety measures.


properties

IUPAC Name

4,4,4-trifluorobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6F3NO/c5-4(6,7)2-1-3(8)9/h1-2H2,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRIHBAAFBONJDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(F)(F)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70361539
Record name 4,4,4-trifluorobutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70361539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,4-Trifluorobutanamide

CAS RN

461-34-7
Record name 4,4,4-trifluorobutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70361539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4,4-Trifluorobutanamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 4,4,4-trifluorobutanoic acid (19.9 g) in THF (200 mL) were added oxalyl chloride (30.5 mL) and DMF (0.54 mL) at 0° C., and the mixture was stirred for 4 hr. The obtained reaction mixture was added to 28% aqueous ammonia (150 mL) at 0° C., and the mixture was stirred for 1 hr. The reaction mixture was filtration, and the filtrate was extracted with ethyl acetate. The extract was washed with saturated brine, dried over magnesium sulfate, and concentrated under reduced pressure. The obtained solid was suspended in diisopropyl ether. The precipitate was collected by filtration, washed with diisopropyl ether, and dried to give the title compound (17.9 g) as a solid.
Quantity
19.9 g
Type
reactant
Reaction Step One
Quantity
30.5 mL
Type
reactant
Reaction Step One
Name
Quantity
0.54 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
KE Manojkumar, S Sreenivasa, G Shivaraja, TMC Rao - Molbank, 2013 - mdpi.com
N-(2-Chloro-5-cyanophenyl)-4,4,4-trifluorobutanamide (3) was synthesized by reacting 4,4,4-trifluorobutanoic acid (1) with 2-amino-4-chlorobenzonitrile (2) in the presence of …
Number of citations: 9 www.mdpi.com
MM Joullie, GMJ Slusarczuk - The Journal of Organic Chemistry, 1971 - ACS Publications
The reactions of fluorinated 3-keto esters with aliphatic primary amines and 1, 2-diaminoethane have been studied. The factors which determined the preferential formation of five-or …
Number of citations: 1 pubs.acs.org
F Jiang, F Zhao, Y He, X Luo, X Wang - Cell Reports Physical Science, 2022 - cell.com
Catalytic deoxygenative conversion of amides to substituted amines is an efficient pathway for amine synthesis. α-Substituted amines are generally obtained by classic nucleophilic …
Number of citations: 8 www.cell.com
K El Chami - 2022 - search.proquest.com
Metal-catalyzed coupling reactions with carbon monoxide offer one of the most efficient methods for the introduction of a carbonyl-containing functionality into organic products. While …
Number of citations: 0 search.proquest.com
A Sindhe, YD Bodke, R Kenchappa, S Telkar… - Journal of Taibah …, 2016 - Elsevier
Objectives A series of N-(5,6-dimethyl-1H-benzimidazol-2-yl) substituted carboxamide was synthesized using the reaction of 2-amino-5,6-dimethyl-1H-benzimidazolewithvarious …
Number of citations: 5 www.sciencedirect.com
M Smith - 1995 - books.google.com
This work provides a comprehensive overview of, and the most common and useful methods for, the synthesis of non-alpha-amino acids, particularly amino acids that are key synthetic …
Number of citations: 29 books.google.com
D Erhart - 2012 - edoc.unibas.ch
Most cellular processes involve dynamic interactions of signaling proteins. Chemical inducers of protein dimerization have been used to monitor and control these interactions in a …
Number of citations: 1 edoc.unibas.ch
M Sapnakumari, B Narayana, S Samshuddin… - Molbank, 2013 - mdpi.com
Molbank | Free Full-Text | 2'-[(4-Fluorophenyl)carbonyl]-1'-phenyl-1',2',5',6',7',7a'-hexahydrospiro[indole-3,3'-pyrrolizin]-2(1H)-one Next Article in Journal N-(2-Chloro-5-cyanophenyl)-4,4,…
Number of citations: 4 www.mdpi.com
NO Olawore - 1985 - search.proquest.com
This thesis is concerned with the application of 13C nmr spectroscopy to organofluorine compounds. The spectra have been obtained in many cases both with high power broadband …
Number of citations: 0 search.proquest.com
G Naganagowda, K Potgieter, R Meijboom, A Petsom - Molbank, 2013 - mdpi.com
5-Pentadecyl-2-((p-tolylimino)methyl)phenol has been synthesized by reaction of 2-hydroxy-4-pentadecylbenzaldehyde with 4-amino-1-methyl-aniline in 1,4-dioxane under reflux. The …
Number of citations: 11 www.mdpi.com

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